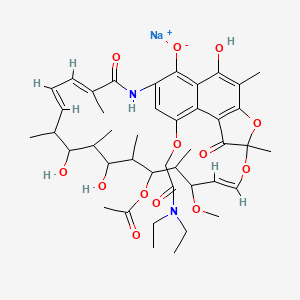
Rifamide sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rifamide sodium salt is a derivative of rifamycin, a group of antibiotics that are synthesized either naturally by the bacterium Amycolatopsis rifamycinica or artificially. Rifamycins are particularly effective against mycobacteria and are used to treat tuberculosis, leprosy, and mycobacterium avium complex infections .
准备方法
Synthetic Routes and Reaction Conditions
Rifamide sodium salt is synthesized through chemical modification of rifamycin B, which is obtained from the fermentation of Amycolatopsis rifamycinica. The synthetic route involves the conversion of rifamycin B to rifamycin SV, followed by further chemical modifications to produce this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Amycolatopsis rifamycinica, followed by extraction and purification of rifamycin B. The compound is then chemically modified to produce rifamycin SV and subsequently this compound. The process includes several steps of crystallization and filtration to ensure high purity and yield .
化学反应分析
Types of Reactions
Rifamide sodium salt undergoes various chemical reactions, including:
Oxidation: Rifamycins can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the rifamycin molecule.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as sodium borohydride.
Substituting agents: Such as alkyl halides.
Major Products
The major products formed from these reactions include various rifamycin derivatives with enhanced antibacterial activity and different pharmacokinetic properties .
科学研究应用
Rifamide sodium salt has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the synthesis and modification of antibiotics.
Biology: Employed in research on bacterial resistance mechanisms.
Medicine: Investigated for its potential in treating various bacterial infections, including tuberculosis and leprosy.
Industry: Used in the development of new antibiotics and antibacterial agents.
作用机制
Rifamide sodium salt exerts its antibacterial effects by inhibiting the DNA-dependent RNA polymerase in bacteria. This inhibition prevents the synthesis of RNA, thereby stopping bacterial growth and replication. The compound binds strongly to the enzyme, making it highly effective against mycobacteria .
相似化合物的比较
Similar Compounds
Similar compounds include:
- Rifampicin
- Rifabutin
- Rifapentine
- Rifaximin
- Rifalazil
Uniqueness
Rifamide sodium salt is unique due to its specific modifications, which enhance its solubility and stability compared to other rifamycin derivatives. This makes it particularly effective for certain medical applications, such as parenteral and topical treatments .
属性
CAS 编号 |
53109-90-3 |
|---|---|
分子式 |
C43H57N2NaO13 |
分子量 |
832.9 g/mol |
IUPAC 名称 |
sodium;(9E,19E,21E)-13-acetyloxy-27-[2-(diethylamino)-2-oxoethoxy]-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-29-olate |
InChI |
InChI=1S/C43H58N2O13.Na/c1-12-45(13-2)31(47)20-55-30-19-28-38(51)33-32(30)34-40(26(8)37(33)50)58-43(10,41(34)52)56-18-17-29(54-11)23(5)39(57-27(9)46)25(7)36(49)24(6)35(48)21(3)15-14-16-22(4)42(53)44-28;/h14-19,21,23-25,29,35-36,39,48-51H,12-13,20H2,1-11H3,(H,44,53);/q;+1/p-1/b15-14+,18-17+,22-16+; |
InChI 键 |
XCKCSZUXRGMXMS-YFWZYUIDSA-M |
手性 SMILES |
CCN(CC)C(=O)COC1=C2C3=C(C(=C1)NC(=O)/C(=C/C=C/C(C(C(C(C(C(C(C(/C=C/OC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)/C)[O-].[Na+] |
规范 SMILES |
CCN(CC)C(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)[O-].[Na+] |
相关CAS编号 |
2750-76-7 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B14646843.png)
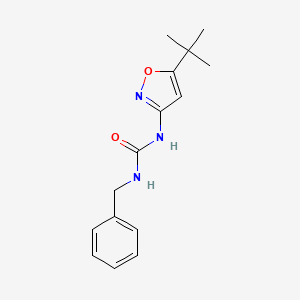
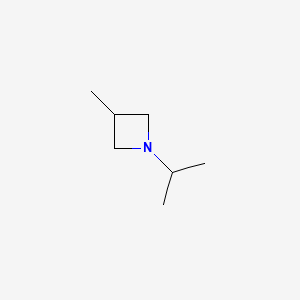
![Benzene, 1-methoxy-2-[(4-methoxyphenyl)methyl]-4-methyl-](/img/structure/B14646847.png)
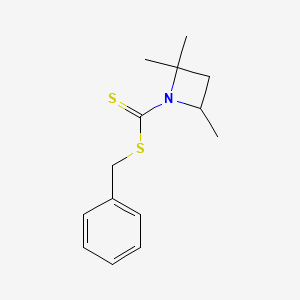
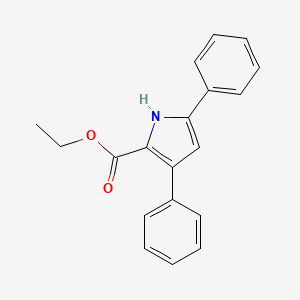
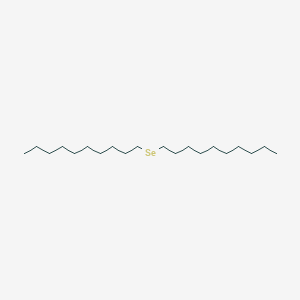
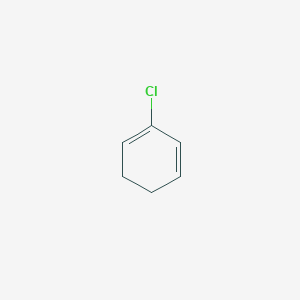

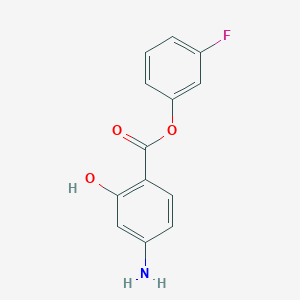
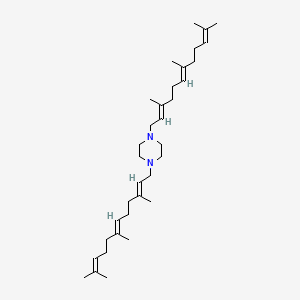
![1,4,5,6-Tetrachlorobicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14646902.png)
![1,1'-Dihydropyrimidine-1,3(2h,4h)-diylbis[8-(3-octylthiiran-2-yl)octan-1-one]](/img/structure/B14646908.png)
![4-[1-(Pyridin-4-yl)ethenyl]morpholine](/img/structure/B14646917.png)
